Bienvenue dans la boutique en ligne BenchChem!

N-ethyl-N-phenylpyridine-3-carboxamide

TRPV1 antagonist pain signaling radioligand binding

This tertiary amide is structurally and pharmacologically unique: validated TRPV1 reference (Ki=156 nM) and OX2-selective antagonist scaffold (IC50 33-103 nM, >97-fold selectivity). Unlike N-phenylnicotinamide analogs, its N-ethyl-N-phenyl motif eliminates the N-H donor, altering target engagement. Ideal for SAR studies, comparator screens, and orexin receptor programs—order from synthesis-capable suppliers below.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
Cat. No. B250560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-N-phenylpyridine-3-carboxamide
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)C2=CN=CC=C2
InChIInChI=1S/C14H14N2O/c1-2-16(13-8-4-3-5-9-13)14(17)12-7-6-10-15-11-12/h3-11H,2H2,1H3
InChIKeyJNYWCOMKUGQILI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-phenylpyridine-3-carboxamide TRPV1 Antagonist and Orexin Receptor Modulator Procurement Reference


N-Ethyl-N-phenylpyridine-3-carboxamide (also known as N-ethyl-N-phenylnicotinamide; CAS RN: unassigned in public registry; molecular formula C14H14N2O; molecular weight 226.27 g/mol) is a synthetic tertiary amide belonging to the N-phenylpyridine-3-carboxamide structural class . This compound is characterized by concurrent substitution of both an ethyl group and a phenyl group at the carboxamide nitrogen, a structural motif that fundamentally distinguishes it from both secondary amide analogs (e.g., N-phenylnicotinamide, CAS 1752-96-1) and alternative regioisomeric series (e.g., 6-phenylnicotinamide derivatives) [1]. The compound has been evaluated as a ligand for the human transient receptor potential vanilloid type 1 (TRPV1) cation channel and the orexin/hypocretin receptor family [2][3].

Why N-Ethyl-N-phenylpyridine-3-carboxamide Cannot Be Replaced by Generic N-Phenylnicotinamide or 6-Phenylnicotinamide Analogs


Substitution of N-ethyl-N-phenylpyridine-3-carboxamide with structurally related pyridinecarboxamide analogs is scientifically unjustified due to fundamental differences in substitution pattern that dictate both biological target engagement and receptor selectivity. The target compound's N-ethyl-N-phenyl tertiary amide structure confers a distinct conformational profile and hydrogen-bonding capacity relative to secondary amides such as N-phenylnicotinamide (which retains an N-H hydrogen bond donor) [1]. This structural divergence translates directly to differential pharmacological behavior: the N-ethyl-N-phenyl motif is associated with TRPV1 antagonism at nanomolar Ki values, whereas the 6-phenylnicotinamide scaffold (with phenyl substitution on the pyridine ring rather than the amide nitrogen) exhibits distinct antagonist potency and requires extensive optimization to achieve preclinical candidacy [2][3]. Furthermore, the N-ethyl-N-phenylpyridine-3-carboxamide core has demonstrated cross-family receptor recognition extending to orexin receptor antagonism with submicromolar IC50 values, a functional profile not documented for unsubstituted N-phenylnicotinamide analogs [4]. These observations underscore that structural homology does not equate to functional equivalence, and generic substitution without empirical validation would introduce uncontrolled variables in any research or screening program.

Quantitative Differentiation Evidence for N-Ethyl-N-phenylpyridine-3-carboxamide Versus Closest Analogs


TRPV1 Binding Affinity: N-Ethyl-N-phenylpyridine-3-carboxamide Versus 6-Phenylnicotinamide Scaffold Comparison

N-Ethyl-N-phenylpyridine-3-carboxamide demonstrates measurable TRPV1 binding affinity with a Ki of 156 nM in a [3H]RTX displacement assay using human TRPV1 expressed in HEK293 cells [1]. This establishes the compound as a validated TRPV1 ligand, though its potency is approximately 3 orders of magnitude weaker than optimized preclinical candidates such as SB-782443 (a 6-phenylnicotinamide derivative with an IC50 of 9 nM for capsaicin-induced activation) [2]. The comparison underscores that the N-ethyl-N-phenyl substitution pattern yields functional TRPV1 engagement but does not match the potency achievable through extensive structural optimization of the 6-phenylnicotinamide core.

TRPV1 antagonist pain signaling radioligand binding vanilloid receptor

Functional TRPV1 Antagonism: Capsaicin-Induced Calcium Flux Inhibition by N-Ethyl-N-phenylpyridine-3-carboxamide

In a functional assay measuring capsaicin-induced calcium mobilization in HEK cells expressing human TRPV1, N-ethyl-N-phenylpyridine-3-carboxamide exhibits an IC50 of 10,000 nM (10 μM) [1]. This functional antagonism is 64-fold weaker than its binding Ki (156 nM) in the same cell background, a discrepancy that may reflect differential assay conditions, partial antagonism characteristics, or kinetic factors affecting functional blockade relative to radioligand displacement. In contrast, optimized 6-phenylnicotinamide derivatives such as SB-782443 achieve functional IC50 values of 9 nM, representing a >1000-fold improvement in functional potency [2].

TRPV1 functional antagonism calcium flux FLIPR assay capsaicin antagonism

Orexin Receptor Subtype Selectivity: Differential OX1/OX2 Engagement of N-Ethyl-N-phenylpyridine-3-carboxamide Derivatives

Derivatives of the N-ethyl-N-phenylpyridine-3-carboxamide core demonstrate differential engagement of orexin receptor subtypes depending on pendant substituents. The 2-phenylpyridine derivative (US10239838, Example 14) exhibits OX2 IC50 = 103 nM with OX1 IC50 > 10,000 nM, representing >97-fold subtype selectivity [1]. The 2-phenylnicotinamide derivative bearing a triazole moiety (US10155750, Example 31) achieves OX2 IC50 = 33 nM with OX1 IC50 > 10,000 nM, representing >303-fold selectivity for OX2 over OX1 [2]. This pattern of OX2-preferring antagonism distinguishes the N-ethyl-N-phenyl scaffold from unsubstituted N-phenylnicotinamide, for which orexin receptor activity has not been documented, and from 6-phenylnicotinamide derivatives which are primarily characterized for TRPV1 antagonism rather than orexin receptor modulation [3].

orexin receptor antagonist OX1/OX2 selectivity sleep-wake regulation hypocretin receptor

Substitution Pattern Impact: N-Ethyl-N-phenyl Versus N-Phenyl Versus 6-Phenylnicotinamide Biological Activity Divergence

The biological activity profile of pyridinecarboxamides is exquisitely sensitive to the position and nature of substitution. N-phenylnicotinamide (CAS 1752-96-1), the unsubstituted secondary amide parent lacking the N-ethyl group, has been identified as an inhibitor of dengue virus RNA replication with an EC50 of approximately 7.1 mM in validation screening, a millimolar potency that differs by orders of magnitude from the nanomolar receptor activities observed with the N-ethyl-N-phenyl substituted scaffold [1]. Concurrently, 6-phenylnicotinamide (with phenyl substitution on the pyridine ring C6 position rather than the amide nitrogen) demonstrates potent TRPV1 antagonism in vivo, whereas the 3-carboxamide N-ethyl-N-phenyl substitution pattern yields measurable but weaker TRPV1 engagement (Ki = 156 nM, functional IC50 = 10,000 nM) [2][3]. This divergence illustrates that the regioisomeric position of substitution—whether at the amide nitrogen (N-substitution) versus the pyridine ring (C-substitution)—dictates both the target repertoire and the magnitude of biological response.

structure-activity relationship N-phenylnicotinamide substitution effect SAR comparison

Validated Research and Screening Applications for N-Ethyl-N-phenylpyridine-3-carboxamide


TRPV1 Ligand Screening and Moderate-Affinity Tool Compound Studies

N-Ethyl-N-phenylpyridine-3-carboxamide serves as a validated TRPV1 ligand with documented binding affinity (Ki = 156 nM in [3H]RTX displacement assays) and functional antagonism (IC50 = 10,000 nM in capsaicin-induced calcium flux assays) [1]. This compound is appropriate for use as a moderate-affinity reference compound in TRPV1 binding screens, as a scaffold for structure-activity relationship studies aimed at improving functional potency, or as a comparator compound when evaluating novel TRPV1 ligands. Researchers should note that this compound's functional potency is 64-fold weaker than its binding affinity, making it unsuitable for applications requiring potent functional blockade of TRPV1-mediated calcium signaling.

Orexin Receptor Subtype Selectivity Probe Development and OX2 Antagonist Screening

Derivatives of the N-ethyl-N-phenylpyridine-3-carboxamide core demonstrate OX2-preferring antagonist activity with IC50 values ranging from 33 nM to 103 nM and selectivity over OX1 exceeding 97- to 303-fold [1][2]. This scaffold is validated for orexin receptor pharmacology studies requiring OX2-selective tool compounds. The parent N-ethyl-N-phenylpyridine-3-carboxamide structure provides a starting point for medicinal chemistry optimization programs targeting orexin receptor-mediated disorders, including sleep-wake dysregulation, feeding behavior, and anxiety-related phenotypes. The documented patent literature (US10239838, US10155750) provides explicit synthetic protocols and biological data for related derivatives [1][2].

Pyridinecarboxamide Structure-Activity Relationship Studies Across Receptor Families

The N-ethyl-N-phenyl substitution pattern confers a distinct biological signature relative to other pyridinecarboxamide regioisomers. This compound is validated for comparative SAR studies examining how substitution at the amide nitrogen (versus pyridine ring C-substitution) affects target engagement across TRPV1, orexin receptors, and potentially other receptor families [1][2]. Researchers can systematically compare the binding and functional profiles of N-ethyl-N-phenylpyridine-3-carboxamide against: (1) N-phenylnicotinamide (dengue virus replication inhibitor, EC50 ≈ 7.1 mM), and (2) 6-phenylnicotinamide derivatives (high-potency TRPV1 antagonists, IC50 = 9 nM) [2][3]. Such comparisons are essential for understanding the molecular determinants of receptor recognition within the pyridinecarboxamide chemical space.

Reference Standard for Analytical Method Development and Compound Characterization

N-Ethyl-N-phenylpyridine-3-carboxamide (molecular formula C14H14N2O; exact mass 226.27 g/mol) is available as a characterized chemical entity suitable for use as an analytical reference standard in HPLC method development, mass spectrometry calibration, and NMR spectroscopy for pyridinecarboxamide-containing compound libraries [1]. The compound's well-defined structure and availability from multiple commercial suppliers support its use in quality control workflows, purity assessment protocols, and as a system suitability standard in chromatographic separations of related N-alkyl-N-aryl pyridinecarboxamide derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-ethyl-N-phenylpyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.